molecular formula C21H21ClN2O B13801934 Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- CAS No. 65122-41-0

Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl-

Cat. No.: B13801934
CAS No.: 65122-41-0
M. Wt: 352.9 g/mol
InChI Key: PBRNBXVTBUODFJ-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, methyl, and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce amino groups.

    Friedel-Crafts Alkylation: Introducing the methyl and chlorophenyl groups through Friedel-Crafts alkylation.

    Hydroxylation: Finally, hydroxylation to introduce the benzenemethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Possible applications in drug development and as a therapeutic agent.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-
  • Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-bromophenyl)-
  • Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-fluorophenyl)-

Uniqueness

The unique combination of functional groups in Benzenemethanol, 4-amino-alpha-(4-amino-2-methylphenyl)-alpha-(2-chlorophenyl)-2-methyl- imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

65122-41-0

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

bis(4-amino-2-methylphenyl)-(2-chlorophenyl)methanol

InChI

InChI=1S/C21H21ClN2O/c1-13-11-15(23)7-9-17(13)21(25,19-5-3-4-6-20(19)22)18-10-8-16(24)12-14(18)2/h3-12,25H,23-24H2,1-2H3

InChI Key

PBRNBXVTBUODFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(C2=C(C=C(C=C2)N)C)(C3=CC=CC=C3Cl)O

Origin of Product

United States

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